1,2-Bis(3,4-dimethylphenyl)hydrazine
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Overview
Description
1,2-Bis(3,4-dimethylphenyl)hydrazine is an organic compound with the molecular formula C16H20N2. . This compound is characterized by the presence of two 3,4-dimethylphenyl groups attached to a hydrazine moiety. It is used primarily in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis(3,4-dimethylphenyl)hydrazine can be synthesized using 3,4-dimethylaniline as the starting material. The synthesis involves a series of reactions including diazotization, reduction, and hydrolysis . The diazotization reaction is typically carried out using sodium nitrite and hydrochloric acid, followed by reduction with sodium metabisulfite under controlled temperature and pH conditions (10-35°C and pH 7-9) .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity while minimizing production costs.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(3,4-dimethylphenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as halogens and nitrating agents are used for substitution reactions.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
1,2-Bis(3,4-dimethylphenyl)hydrazine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2-Bis(3,4-dimethylphenyl)hydrazine involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions and as a reducing agent in redox reactions. The presence of aromatic rings allows it to participate in π-π interactions and other non-covalent interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethylphenylhydrazine: A related compound with similar chemical properties but different reactivity due to the absence of the second aromatic ring.
1,2-Bis(4-methylphenyl)hydrazine: Similar structure but with different substitution patterns on the aromatic rings.
Uniqueness
1,2-Bis(3,4-dimethylphenyl)hydrazine is unique due to the presence of two 3,4-dimethylphenyl groups, which confer distinct steric and electronic properties. This makes it particularly useful in specific synthetic applications and research studies .
Properties
CAS No. |
67666-03-9 |
---|---|
Molecular Formula |
C16H20N2 |
Molecular Weight |
240.34 g/mol |
IUPAC Name |
1,2-bis(3,4-dimethylphenyl)hydrazine |
InChI |
InChI=1S/C16H20N2/c1-11-5-7-15(9-13(11)3)17-18-16-8-6-12(2)14(4)10-16/h5-10,17-18H,1-4H3 |
InChI Key |
FWXNGZXYKWNRQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NNC2=CC(=C(C=C2)C)C)C |
Origin of Product |
United States |
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